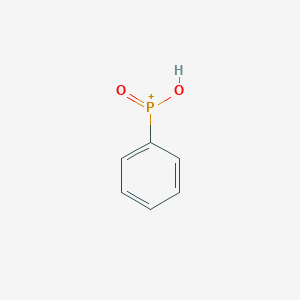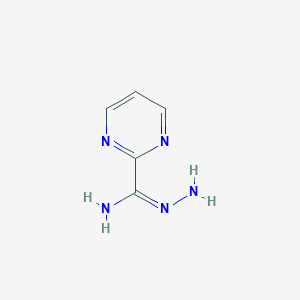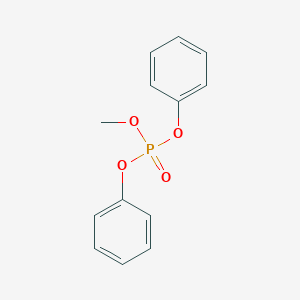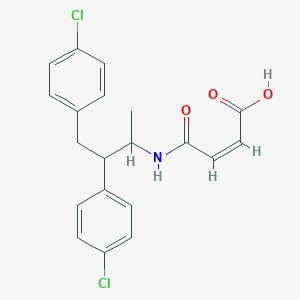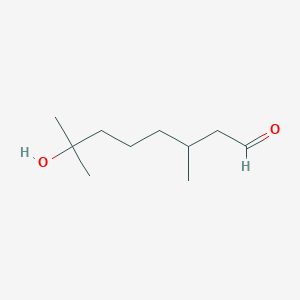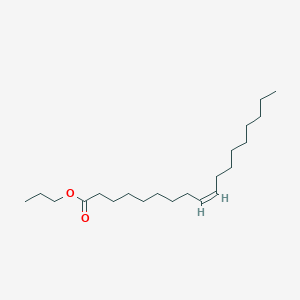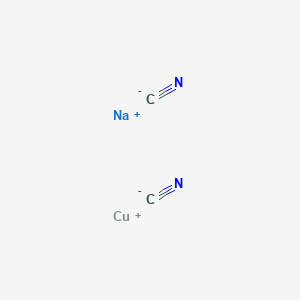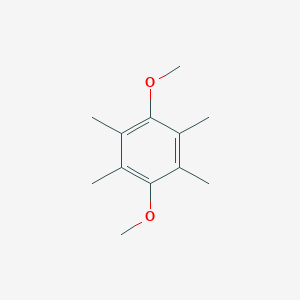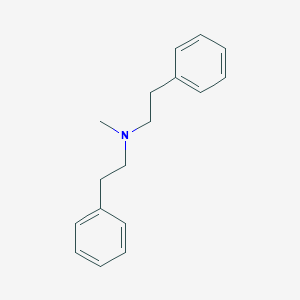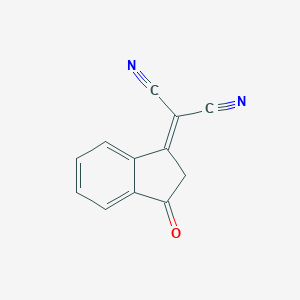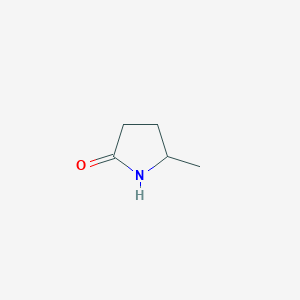
5-Methyl-2-pyrrolidone
概要
説明
5-Methyl-2-pyrrolidone is a derivative of N-methyl-2-pyrrolidone (NMP), widely used as a solvent in various industrial applications. NMP has been identified as a potential toxic agent, leading to a search for safer alternatives, such as 5-Methyl-2-pyrrolidone (Moreno‐Marrodán, Liguori, & Barbaro, 2019).
Synthesis Analysis
5-Methyl-2-pyrrolidone can be synthesized from levulinates through a one-pot reductive amination process. This process is often catalyzed using heterogeneous catalysts in liquid phase, focusing on sustainability and efficiency (Moreno‐Marrodán et al., 2019).
Molecular Structure Analysis
The molecular structure of NMP, closely related to 5-Methyl-2-pyrrolidone, exhibits a slightly puckered ring conformation, which is intermediate between a twist and an envelope conformation. This structure is influenced by intermolecular C-H⋯O hydrogen bonds (Müller, Lutz, & Harder, 1996).
Chemical Reactions and Properties
Chemical reactions involving 5-Methyl-2-pyrrolidone often include hydrogenation and cyclization processes, as demonstrated in the synthesis of various N-substituted 5-Methyl-2-pyrrolidones (Vidal et al., 2017). This compound also participates in iron-catalyzed transfer hydrogenation reactions (Liu et al., 2019).
Physical Properties Analysis
5-Methyl-2-pyrrolidone, like its parent compound NMP, likely possesses a high boiling point and is capable of solvating both charged and uncharged species, as suggested by the polar-induced order in NMP's liquid structure (Basma et al., 2018).
Chemical Properties Analysis
The chemical properties of 5-Methyl-2-pyrrolidone are characterized by strong solvation capabilities, influenced by its molecular structure and dipole moment. Its ability to form hydrogen bonds with water molecules suggests robust interactions and solvation properties, as seen in aqueous solutions of NMP (Usula et al., 2014).
科学的研究の応用
-
Pharmaceutical Industry
-
Agricultural Chemistry
-
Industrial and Domestic Cleaning
-
Petrochemical Processes
-
Synthesis of Polyurethane Dispersions (PUD)
- Application : NMP is widely used in the synthesis of polyurethane dispersions (PUD), which are used in coatings or adhesives .
- Method of Application : NMP is used to reduce the viscosity of the mixture during the synthesis process. It remains in the dispersion to promote the coalescence of nanoparticles and the film-forming process .
- Results or Outcomes : The use of NMP in this process results in PUD with excellent adhesion, tunable mechanical properties, good biocompatibility, and potential biodegradability .
-
Recovery and Purification of Acetylenes, Olefins, and Diolefins
-
Synthesis of 2-Aryl and 2-Alkyl Benzothiazoles
-
Ullmann Coupling Reaction
-
Biological Activities
-
Synthesis of 2-Aryl and 2-Alkyl Benzothiazoles
-
Ullmann Coupling Reaction
-
Percutaneous Penetration Enhancers
- Application : NMP and its combination with other solvents such as isopropyl myristate (IPM) are researched in recent years for their synergistic enhancements in the percutaneous absorption of drugs .
- Method of Application : Pyrrolidones act as penetration enhancers due to their effects on the intercellular lipid bilayers in the stratum corneum .
Safety And Hazards
5-Methyl-2-pyrrolidone is combustible and causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may also damage fertility or the unborn child . It is recommended to use personal protective equipment, avoid contact with skin, eyes, and clothing, and not to ingest or breathe vapors or spray mist .
将来の方向性
The development of facile, economic, and green routes towards the synthesis of hierarchical zeolites with high catalytic activity still remains a challenge in modern industrial catalysis . The introduction of N-methyl-2-pyrrolidone into a template-free zeolite synthesis system has been reported as a novel synthesis .
特性
IUPAC Name |
5-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-4-2-3-5(7)6-4/h4H,2-3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIVRJLWYJGJTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870457 | |
| Record name | 5-Methyl-2-pyrrolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-pyrrolidone | |
CAS RN |
108-27-0 | |
| Record name | 5-Methyl-2-pyrrolidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-pyrrolidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-2-pyrrolidone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75833 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-2-pyrrolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-2-pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.243 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYL-2-PYRROLIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X0OUE3QOB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dibenzo[lm,yz]pyranthrene](/img/structure/B85577.png)
